3-(4-Propoxyphenyl)acrylic acid

Overview

Description

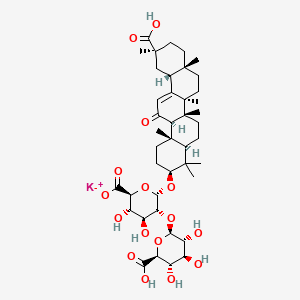

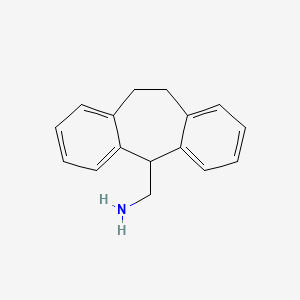

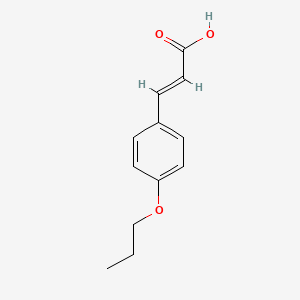

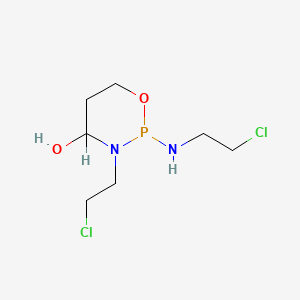

“3-(4-Propoxyphenyl)acrylic acid” is a carboxylic acid derivative . It has a CAS number of 69033-81-4 and a molecular weight of 206.24 . The IUPAC name for this compound is (E)-3-(4-propoxyphenyl)prop-2-enoic acid .

Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with two steps . The first step involves the use of pyridine and piperidine under reflux conditions . The second step involves the use of potassium hydroxide in methanol, also under reflux conditions .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.24 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has a rotatable bond count of 5 .

Scientific Research Applications

Optoelectronic Properties

A study focused on the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a close relative of 3-(4-Propoxyphenyl)acrylic acid, used in dye-sensitized solar cells (DSSC). This research indicates the potential of such compounds in nonlinear optical materials due to their notable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Polymerization and Industrial Applications

Acrylic acid derivatives are widely utilized in emulsion and solution polymerization to produce polymers for a variety of applications, including superabsorbent materials, detergents, water treatment, and industrial coatings. These compounds demonstrate high resistance to chemical and environmental attack and have attractive strength properties (Bauer, 2003).

Photovoltaic Applications

Another study investigated organic sensitizers for solar cell applications, incorporating cyanoacrylic acid groups. These groups showed strong conjugation with thiophene units, indicating the relevance of acrylic acid derivatives in enhancing solar cell efficiency (Kim et al., 2006).

Tissue Engineering

In the field of tissue engineering, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) was modified by graft co-polymerization with acrylic acid, highlighting the use of acrylic acid derivatives in biomaterial surface functionalization (Grøndahl et al., 2005).

Corrosion Inhibition

Acrylic acid-diphenylamine sulphonic acid copolymer was identified as an effective inhibitor for calcium carbonate and calcium sulphate scales in cooling water systems, demonstrating the utility of acrylic acid derivatives in industrial scale management (Shakkthivel & Vasudevan, 2006).

Acrylic Acid Production from Biomass

There's also significant interest in the sustainable production of acrylic acid from biomass-derived materials. For instance, a pathway from glycerol to allyl alcohol to acrylic acid using Au/ceria catalysts is being explored for more environmentally friendly production methods (Yang et al., 2016).

Safety and Hazards

When handling “3-(4-Propoxyphenyl)acrylic acid”, it is advised to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name |

(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYNDSOJMSGRQV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69033-81-4 | |

| Record name | 4-Propoxycinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)

![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

![4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]benzenesulfonyl Chloride](/img/structure/B3416224.png)